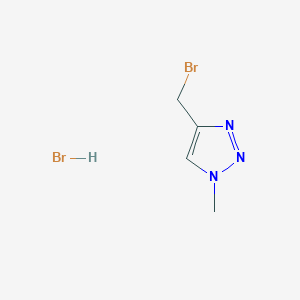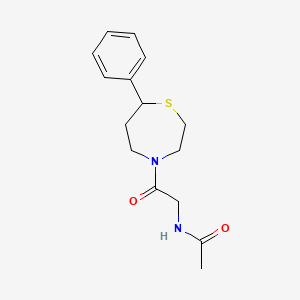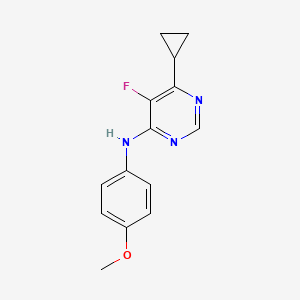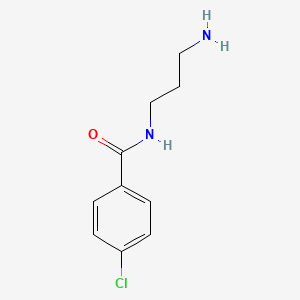![molecular formula C19H16N6O4 B2652270 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine CAS No. 892763-01-8](/img/structure/B2652270.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and related compounds have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new agents capable of combating microbial resistance by exploring different chemical structures, including those similar to the specified compound. For example, some synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Microwave-Assisted Synthesis and Biological Activity Evaluation
Research has also focused on microwave-assisted synthesis techniques to create hybrid molecules that contain different functional groups, including oxadiazoles and triazoles, linked with other biologically active moieties. These compounds are then screened for various biological activities, such as antimicrobial, antilipase, and antiurease activities. This method aims to enhance the efficacy and spectrum of activity of the resulting compounds by combining multiple pharmacophoric elements into a single entity (Başoğlu et al., 2013).
Antiproliferative Activity
The development of new oxadiazole derivatives has been investigated for their potential antiproliferative activities against various cancer cell lines. By modifying the chemical structure, researchers aim to identify compounds with significant cytotoxic activities that could be further developed into anticancer therapies. Some derivatives have shown promising results in vitro, indicating the potential for these compounds in cancer research (Liszkiewicz et al., 2003).
Green Synthesis and Evaluation of Antimicrobial Activities
Green chemistry approaches have been applied to synthesize triazole derivatives with an emphasis on environmentally friendly methods. These compounds have been tested for their in-vivo antimicrobial activities, providing insights into their potential as novel antimicrobial agents. The goal is to discover compounds with significant activity that can be used to address the growing issue of antibiotic resistance while minimizing environmental impact (Rajurkar & Shirsath, 2017).
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-2-26-13-6-4-12(5-7-13)25-17(20)16(22-24-25)19-21-18(23-29-19)11-3-8-14-15(9-11)28-10-27-14/h3-9H,2,10,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEJWYRHXLQCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)




![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)



![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
